molecular formula C21H17N5O2S2 B2372226 N-(2,4-dimethylphenyl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine CAS No. 892731-20-3

N-(2,4-dimethylphenyl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine

Cat. No.: B2372226
CAS No.: 892731-20-3
M. Wt: 435.52
InChI Key: BXKXKOXWIUXGCV-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine is a useful research compound. Its molecular formula is C21H17N5O2S2 and its molecular weight is 435.52. The purity is usually 95%.
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Biological Activity

N-(2,4-dimethylphenyl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine (CAS Number: 892731-20-3) is a compound that has garnered attention for its potential biological activities, particularly as a selective serotonin 5-HT6 receptor antagonist. This article provides a detailed overview of its biological activity, including synthesis methods, receptor binding affinities, and potential therapeutic applications.

  • Molecular Formula : C21H17N5O2S2
  • Molecular Weight : 435.5 g/mol
  • Structure : The compound features a thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine core with a phenylsulfonyl group and a dimethylphenyl substituent.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions that incorporate various reagents to build the complex heterocyclic structure. A notable study describes the preparation of related compounds and their evaluation for serotonin receptor binding affinity and functional activity against serotonin-induced responses in cellular assays .

Serotonin Receptor Antagonism

This compound has been identified as a potent and selective antagonist for the serotonin 5-HT6 receptor. The biological activity is characterized by:

  • Binding Affinity : The compound exhibits high affinity for the 5-HT6 receptor with an IC50 value of approximately 29.0 nM in functional assays .
  • Selectivity : It has shown to be selective over other serotonin receptors such as 5-HT2A and 5-HT2B .

Case Studies and Research Findings

Several studies have documented the biological effects of this compound:

  • Receptor Binding Studies :
    • A study evaluated multiple derivatives of thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidines for their ability to bind to the 5-HT6 receptor. The most active compounds were identified based on their Ki values from radioligand binding assays .
  • Functional Assays :
    • In functional assays measuring cellular responses to serotonin, the compound demonstrated significant inhibition of serotonin-induced signaling pathways .
  • Potential Therapeutic Applications :
    • Given its selectivity for the 5-HT6 receptor, there is potential for this compound in treating conditions like obesity and cognitive disorders where serotonin modulation is beneficial.

Data Table: Biological Activity Summary

Activity Type Value Notes
IC50 (Functional Assay)29.0 nMPotent inhibition of serotonin response
Ki (Binding Affinity)1.7 nMHigh affinity for 5-HT6 receptor
SelectivityHighMinimal interaction with other receptors

Properties

IUPAC Name

10-(benzenesulfonyl)-N-(2,4-dimethylphenyl)-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N5O2S2/c1-13-8-9-16(14(2)12-13)22-19-18-17(10-11-29-18)26-20(23-19)21(24-25-26)30(27,28)15-6-4-3-5-7-15/h3-12H,1-2H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXKXKOXWIUXGCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC2=NC3=C(N=NN3C4=C2SC=C4)S(=O)(=O)C5=CC=CC=C5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N5O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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